

A Comparative Guide to the Structural Activity Relationship of Nerolic Acid Analogs

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Compound of Interest

Compound Name: *Nerolic acid*

Cat. No.: *B1598782*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of hypothetical **Nerolic acid** analogs. Due to the limited availability of specific SAR data for a comprehensive series of **Nerolic acid** derivatives in publicly accessible literature, this guide presents a representative study. The biological activity data herein is illustrative, based on established principles of medicinal chemistry, to demonstrate potential SAR trends for antifungal and anticancer activities.

Introduction to Nerolic Acid

Nerolic acid, a monoterpene, is a natural organic compound found in various plants and is a component of the pheromones of honeybees. It has garnered interest for its potential biological activities, including antifungal properties. The exploration of its analogs is a crucial step in understanding the structural features required for enhanced potency and selectivity, paving the way for the development of novel therapeutic agents.

Hypothetical Structural Activity Relationship Data

The following table summarizes the hypothetical biological activities of a series of **Nerolic acid** analogs. These analogs incorporate common structural modifications to the parent **Nerolic acid** molecule, and the corresponding data represents plausible outcomes from antifungal and cytotoxicity screening assays.

Table 1: Hypothetical Biological Activities of **Nerolic Acid** Analogs

Compound ID	Structure	Modification from Nerolic Acid	Antifungal Activity (MIC, µg/mL) vs. <i>C. albicans</i>	Cytotoxicity (IC ₅₀ , µM) vs. A549 (Lung Cancer)	Cytotoxicity (IC ₅₀ , µM) vs. MCF-7 (Breast Cancer)
NA-01	Nerolic Acid (Parent)	-	64	>100	>100
NA-02	Methyl Ester	Esterification of carboxylic acid	128	>100	>100
NA-03	Ethyl Ester	Esterification of carboxylic acid	>256	>100	>100
NA-04	C7-OH	Hydroxylation at C7	32	85	92
NA-05	Epoxide (C6-C7)	Epoxidation of the C6-C7 double bond	16	55	63
NA-06	Dihydro	Reduction of the C6-C7 double bond	>256	>100	>100
NA-07	Amide	Amidation of carboxylic acid	64	98	105
NA-08	Geranic Acid Isomer	(E)-isomer at C2-C3	58	>100	>100

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be utilized to generate the data presented above.

1. Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

- **Microorganism:** *Candida albicans* (ATCC 10231) is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
- **Inoculum Preparation:** A suspension of the yeast is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 1×10^3 cells/mL.
- **Microdilution Assay:** The assay is performed in 96-well microtiter plates. The **Nerolic acid** analogs are serially diluted in RPMI-1640 medium. Each well receives 100 μ L of the fungal inoculum.
- **Incubation:** The plates are incubated at 35°C for 24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

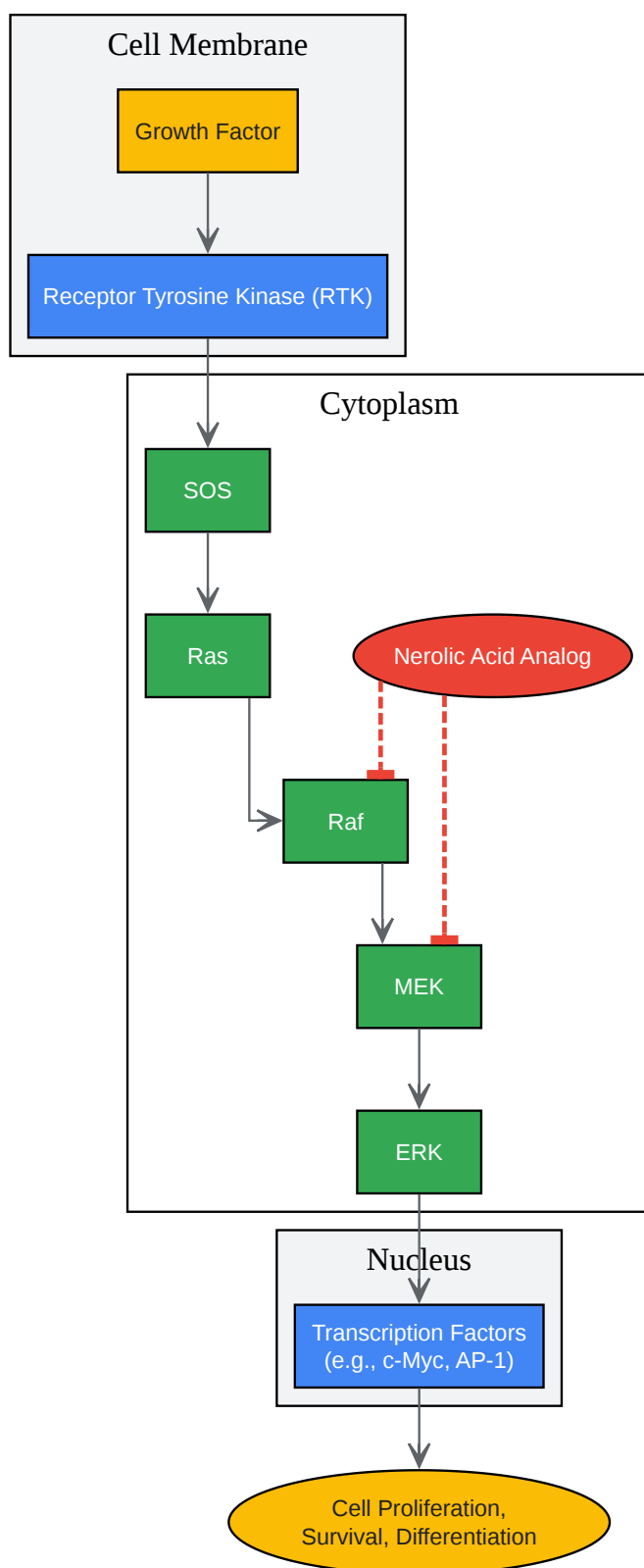
2. Cytotoxicity Assay (MTT Assay)

- **Cell Lines:** Human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5×10^3 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the **Nerolic acid** analogs for 48 hours.
- **MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

- **Formazan Solubilization:** The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **IC₅₀ Calculation:** The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Potential Signaling Pathway: MAPK/ERK Pathway

Monoterpenes and related natural products have been shown to exert their anticancer effects through various signaling pathways. A plausible target for **Nerolic acid** and its analogs is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.



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